1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine
Description
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoromethyl group and a 1,2,3-triazole moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[2-(triazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4/c11-10(12,13)9-1-4-16(5-2-9)7-8-17-6-3-14-15-17/h3,6,9H,1-2,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMQQWNTJOLROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Cycloaddition Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| CuI/DIPEA | THF/H₂O | 60 | 85 | >99:1 |
| Ruphos-Pd | DMF | 100 | 72 | 95:5 |
| Metal-free | DMSO | 120 | 63 | 85:15 |
The copper-catalyzed method demonstrates superior regiocontrol compared to ruthenium or metal-free alternatives. Recent advances employ flow chemistry to enhance reaction scalability, achieving throughputs exceeding 50 g/hour in continuous reactors.
Metal-Catalyzed Cycloaddition Variants
Palladium-mediated strategies have emerged as viable alternatives, particularly for substrates sensitive to copper oxidation. The Pd(OAc)₂/Xantphos system facilitates triazole formation at 80°C in DMF with reduced side-product generation. Key advantages include:
- Tolerance to electron-deficient azides
- Compatibility with Boc-protected amines
- Reduced metal contamination in final products
A recent innovation utilizes photoactive Pd nanocatalysts (λ = 450 nm) to achieve quantitative conversions in <2 hours at room temperature. This method proves particularly effective for scaling up the ethyl-linked triazole-piperidine architecture.
Metal-Free Synthesis Techniques
For applications requiring ultralow metal residues, strain-promoted azide-alkyne cycloadditions (SPAAC) offer a compelling solution. The RSC-developed protocol employs HFO-1233zd(E) as a fluorinated building block in a one-pot assembly:
- Piperidine Activation : 4-(Trifluoromethyl)piperidine undergoes N-alkylation with 1,2-dibromoethane
- Azide Incorporation : Subsequent displacement with sodium azide yields the terminal azide
- Cyclization : Reaction with HFO-1233zd(E) under phase-transfer conditions (18-crown-6, DIPEA) produces the triazole ring
Table 2: Metal-Free Reaction Optimization
| Base | Solvent System | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIPEA | THF/H₂O | 24 | 68 | 98 |
| DBU | MeCN/H₂O | 18 | 72 | 97 |
| K₂CO₃ | DCM/H₂O | 36 | 55 | 95 |
This metal-free route achieves 72% isolated yield with excellent regiochemical fidelity, though requiring extended reaction times compared to catalytic methods.
Post-Functionalization Strategies
Advanced synthetic approaches employ late-stage diversification of the piperidine core. A notable example from ACS Medicinal Chemistry demonstrates:
Table 3: Coupling Reaction Efficiency
| Reaction Type | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | - |
| Stille | Pd₂(dba)₃ | 65 | - |
| Reductive Amination | NaBH(OAc)₃ | 82 | 99 |
This modular approach enables rapid generation of analogs for structure-activity relationship studies.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison for Industrial Feasibility
| Parameter | Huisgen | Pd-Catalyzed | Metal-Free |
|---|---|---|---|
| Cost ($/kg) | 1200 | 4500 | 1800 |
| Step Count | 3 | 5 | 4 |
| PMI (kg/kg) | 32 | 48 | 41 |
| Regioselectivity | >99% | 95% | 98% |
Process mass intensity (PMI) calculations reveal the Huisgen method as most atom-economical, while metal-free routes better suit pharmaceutical applications demanding ultralow metal content.
Case Studies in Process Optimization
Case 1: Continuous Flow Implementation
Adapting the copper-catalyzed method to continuous flow reactors reduced reaction time from 12 hours to 8 minutes while maintaining 82% yield. Key parameters:
Case 2: Green Solvent Alternatives Replacing DMF with cyclopentyl methyl ether (CPME) in Pd-catalyzed reactions decreased E-factor from 18.2 to 6.7 without compromising yield.
Biological Activity
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of the triazole moiety is significant in drug discovery, as triazoles are known for their ability to interact with various biological targets. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : CHFN
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as a ligand for nAChRs, which are involved in cognitive functions and neuroprotection. This interaction may provide therapeutic benefits in cognitive disorders and neurodegenerative diseases .
- Inhibition of Cholinesterases : Studies have indicated that derivatives of triazole compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease .
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of triazole derivatives on neuronal cell lines. The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 92.4 µM, indicating potential for selective cytotoxicity in cancer therapy while sparing normal cells .
Case Study 2: Cholinesterase Inhibition
Another research focused on the cholinesterase inhibitory activity of various triazole derivatives. The compound exhibited a BuChE inhibition IC50 value of 3.08 µM, which is more potent than some existing drugs used for Alzheimer's treatment. This suggests that it could be a candidate for further development in treating cognitive decline disorders .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine in anticancer applications. For instance, a study focusing on triazole derivatives found that compounds with similar structures exhibited significant activity against various cancer cell lines, including lung cancer cells . The mechanism of action is believed to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of pathogenic microorganisms, making them suitable candidates for developing new antibiotics. The presence of the piperidine ring enhances the binding affinity to bacterial enzymes .
Pesticidal Activity
In agricultural research, the compound has been explored for its pesticidal properties. Its ability to control phytopathogenic microorganisms suggests potential use as a fungicide or herbicide. The trifluoromethyl group may contribute to enhanced efficacy by improving the compound's stability and bioavailability in plant systems .
Polymer Development
The unique properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties. Studies have shown that polymers containing triazole units exhibit enhanced resistance to degradation under various environmental conditions .
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | [Structure] | 5.6 | Cancer Cell Line |
| Compound B | [Structure] | 12.3 | Bacterial Strain |
| This compound | [Structure] | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit 50% of target activity.
Table 2: Pesticidal Efficacy of Triazole Derivatives
| Compound Name | Application Type | Efficacy (%) |
|---|---|---|
| Compound C | Fungicide | 85 |
| Compound D | Herbicide | 90 |
| This compound | TBD | TBD |
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethyl Linker
The ethyl group bridging the triazole and piperidine can undergo nucleophilic substitution under specific conditions. For example:
-
Reaction with Grignard reagents : The ethyl chain may act as a leaving group in the presence of strong nucleophiles like organomagnesium halides, enabling the introduction of alkyl or aryl substituents.
-
Hydrolysis : Acidic or basic conditions could cleave the ethyl linkage, though the trifluoromethyl group’s electron-withdrawing effects may stabilize the intermediate carbocation, reducing hydrolysis rates.
Table 1: Example Nucleophilic Substitution Conditions
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Grignard reagent, THF, 0°C→RT | Substituted piperidine derivatives | |
| Hydrolysis | HCl (6M), reflux, 12 h | Cleavage to triazole and piperidine fragments |
Reactivity of the Triazole Moiety
The 1,2,3-triazole ring participates in diverse reactions due to its aromatic nitrogen heterocycle:
-
Cycloadditions : While the triazole itself is a product of click chemistry, it can engage in further [3+2] cycloadditions with strained alkynes or nitrile oxides under copper catalysis .
-
Electrophilic Substitution : The triazole’s C-4 position is susceptible to electrophilic attack. Halogenation or sulfonation may occur under mild conditions, as observed in related triazole derivatives .
Key Findings :
-
Copper(I)-catalyzed reactions with terminal alkynes yield bis-triazole derivatives (e.g., 76% yield for 7a in Scheme 1 of ).
-
π-π stacking interactions between the triazole and aromatic residues (e.g., Tyr102 in P2Y14 receptor binding) highlight its role in modulating biological activity .
Functionalization of the Piperidine Ring
The piperidine nitrogen and adjacent positions are reactive sites:
-
Acylation/Alkylation : The secondary amine undergoes acylation with trifluoroacetic anhydride or alkylation with alkyl halides. For example:
-
Ring Modifications : The trifluoromethyl group directs regioselectivity in further substitutions. For instance, Suzuki-Miyaura cross-coupling at the 4-position of piperidine is feasible if a halogen is introduced .
Table 2: Piperidine Functionalization Examples
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoroacetylation | TFAA, Et₃N, DCM, 0°C→RT | 90–95 | |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C, 12 h | 82–91 |
Trifluoromethyl Group Reactivity
The CF₃ group primarily exerts electronic effects but can participate in:
-
Radical Reactions : Under UV light or peroxide initiation, the C–F bonds may undergo homolytic cleavage, enabling cross-coupling with other radicals.
-
Hydrogen Bonding : The CF₃ group enhances binding affinity in biological systems through hydrophobic interactions, as seen in P2Y14 receptor modulators (e.g., compound 11 in with Kᵢ = 1.46 μM at σ₁ receptor) .
Stability Under Physiological Conditions
-
pH-Dependent Degradation : The compound remains stable in neutral buffers but degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming triazole and piperidine fragments.
-
Thermal Stability : Decomposition occurs above 200°C, with the trifluoromethyl group releasing HF gas as a byproduct .
Q & A
What synthetic strategies are commonly employed to introduce the 1,2,3-triazole moiety into piperidine derivatives like 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine?
Level: Basic
Answer:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is the most widely used method. This involves reacting a terminal alkyne (e.g., propargyl-substituted piperidine) with an azide under catalytic Cu(I) conditions (e.g., CuI, 5–10 mol%) in solvents like THF:acetone (5:1) at reflux for 12–24 hours. The reaction proceeds with high regioselectivity (1,4-substituted triazole) and tolerates diverse functional groups, making it ideal for modular synthesis . For example, describes a modified procedure using phenylacetylene and CuI to synthesize triazole-piperidine hybrids .
What analytical techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Answer:
- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and bonding patterns (e.g., used X-ray to resolve a triazole-piperidine derivative) .
- NMR spectroscopy : 1H/13C/19F NMR identifies proton environments, trifluoromethyl group integrity, and regioselectivity of the triazole ring.
- HPLC : Validates purity (>98%) for intermediates and final products, especially when scaling up reactions .
How can researchers optimize the CuAAC reaction conditions to improve the yield of the triazole-containing piperidine derivative?
Level: Advanced
Answer:
Key optimization parameters include:
- Catalyst loading : 5–10 mol% CuI, with additives like TBTA to stabilize Cu(I) .
- Solvent systems : THF:acetone (5:1) balances reactivity and solubility ().
- Reaction time/temperature : Extending reflux time to 24 hours or using microwave-assisted synthesis for accelerated kinetics.
- Monitoring : TLC or LC-MS tracks reaction progress to adjust parameters dynamically .
What strategies are recommended when encountering contradictions in biological activity data between in vitro and in vivo studies for this compound?
Level: Advanced
Answer:
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.
- Solubility/permeability : Use dynamic light scattering (DLS) or Caco-2 cell assays to evaluate bioavailability limitations.
- Structural analogs : Modify the trifluoromethyl or triazole groups to enhance stability (e.g., highlights in vitro vs. in vivo discrepancies due to metabolic degradation) .
How can molecular docking studies be utilized to predict the binding interactions of this compound with potential biological targets?
Level: Advanced
Answer:
- Software : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., enzymes, GPCRs).
- Key interactions : The trifluoromethyl group engages hydrophobic pockets, while the triazole forms hydrogen bonds.
- Validation : Molecular dynamics (MD) simulations (1–100 ns) assess binding pose stability. used docking to predict interactions with antimicrobial targets .
What is the significance of the trifluoromethyl group in the pharmacological profile of this compound?
Level: Basic
Answer:
The CF3 group:
- Enhances lipophilicity (logP), improving membrane permeability.
- Increases metabolic stability by resisting oxidative degradation.
- Strengthens target binding via hydrophobic and electrostatic interactions (e.g., notes CF3's role in patent derivatives targeting enzymes) .
How can researchers address challenges in the crystallization of this compound for X-ray analysis?
Level: Advanced
Answer:
- Solvent selection : Use vapor diffusion with DCM/hexane or ethanol/water mixtures.
- Seeding : Introduce microcrystals to induce nucleation.
- Salt formation : Co-crystallize with tartrate or hydrochloride salts to improve lattice stability ( resolved a similar compound via slow evaporation) .
How does the regioselectivity of the triazole ring impact the compound’s biological activity?
Level: Advanced
Answer:
1,4-Disubstituted triazoles (from CuAAC) often exhibit superior activity compared to 1,5-isomers due to optimal hydrogen-bonding geometry. For example, links triazole orientation to antimicrobial efficacy in piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
